Delphinidin

Vue d'ensemble

Description

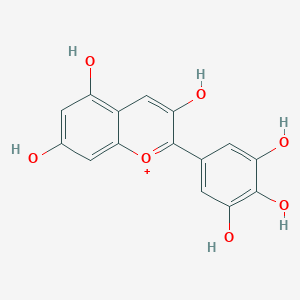

3,3’,4’,5,5’,7-Hexahydroxyflavylium, also known as delphinidin chloride, is a naturally occurring anthocyanidin. It is a pigment found in various fruits and flowers, contributing to their vibrant colors. This compound is known for its antioxidant properties and potential health benefits .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4’,5,5’,7-Hexahydroxyflavylium typically involves the condensation of appropriate phenolic compounds under acidic conditions. One common method is the reaction of phloroglucinol with 3,4,5-trihydroxybenzaldehyde in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as berries and flowers. The extraction process includes maceration, filtration, and purification steps to isolate the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3’,4’,5,5’,7-Hexahydroxyflavylium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form leucoanthocyanidins.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as alkyl halides can be used under basic conditions.

Major Products:

Oxidation: Quinones

Reduction: Leucoanthocyanidins

Substitution: Alkylated derivatives

Applications De Recherche Scientifique

Anticancer Properties

Delphinidin has garnered significant attention for its potential as an anticancer agent. Research indicates that it exhibits considerable anticancer properties both in vitro and in vivo.

Case Studies

| Cancer Type | Study Model | Concentration (µM) | Key Findings |

|---|---|---|---|

| Prostate Cancer | PC-3 | 10 - 100 | Induced apoptosis via NF-κB inhibition |

| Ovarian Cancer | SKOV3 | 50 - 75 | Reduced migration and inhibited p-Akt signaling |

| Chondrosarcoma | Human Chondrocytes | <50 | Activated protective autophagy against oxidative stress |

Cytoprotective Effects

This compound has demonstrated significant cytoprotective effects, particularly against oxidative stress-induced damage.

Mechanisms of Cytoprotection

- Oxidative Stress Mitigation : this compound protects human chondrocytes from hydrogen peroxide-induced apoptosis by modulating redox-sensitive pathways such as Nrf2 and NF-κB .

- Autophagy Activation : It enhances autophagic processes that help maintain cellular homeostasis during oxidative challenges .

Research Insights

Studies indicate that this compound treatment results in decreased levels of pro-apoptotic markers while increasing anti-apoptotic proteins, suggesting its role as a potential therapeutic agent in degenerative diseases like osteoarthritis .

Cardiovascular Health

This compound contributes positively to cardiovascular health through several mechanisms:

- Antioxidant Activity : It exhibits potent antioxidant properties that can reduce oxidative stress associated with cardiovascular diseases .

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, which may help in preventing chronic cardiovascular conditions .

Gut Health

Recent studies have highlighted the beneficial effects of this compound on gut microbiota:

- Microbiota Modulation : this compound may enhance gut health by promoting beneficial bacterial growth while inhibiting pathogenic strains . This modulation can lead to improved metabolic health and reduced inflammation.

Food Industry Applications

This compound is increasingly utilized in the food industry due to its natural colorant properties and health benefits:

- Natural Food Coloring : As a natural pigment, it is used to enhance the color of various food products without synthetic additives.

- Functional Foods : this compound-rich foods are being promoted as functional foods due to their antioxidant properties and potential health benefits .

Cosmetic Applications

The cosmetic industry is exploring this compound for its skin-protective effects:

Mécanisme D'action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the JAK/STAT3 and MAPK pathways, which are involved in cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

- Cyanidin chloride

- Malvidin chloride

- Petunidin chloride

Comparison: While all these compounds are anthocyanidins and share similar antioxidant properties, 3,3’,4’,5,5’,7-Hexahydroxyflavylium is unique due to its higher number of hydroxyl groups, which enhances its antioxidant capacity and makes it more effective in scavenging free radicals .

Activité Biologique

Delphinidin is a naturally occurring anthocyanin, a type of flavonoid widely recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other health benefits. The findings discussed are supported by various studies, case reports, and experimental data.

Overview of this compound

This compound is primarily found in fruits and vegetables, contributing to their vibrant colors. It possesses significant health-promoting properties, including:

- Antioxidant Activity : Neutralizes free radicals and reduces oxidative stress.

- Anti-inflammatory Effects : Modulates inflammatory pathways.

- Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.

Anticancer Activity

This compound has been extensively studied for its potential anticancer effects across various cancer types. The following table summarizes key findings from recent research.

Case Studies

- Colorectal Cancer : A study demonstrated that this compound significantly inhibited the migration and invasion of colorectal cancer cells (DLD-1) by downregulating integrin αV/β3 expression and interfering with focal adhesion kinase (FAK) signaling. The treatment also led to the upregulation of miR-204-3p, which plays a critical role in regulating cancer cell motility .

- Breast Cancer : Research showed that this compound treatment resulted in increased apoptosis in human breast cancer cells (MDA-MB-231). The mechanism involved chromatin condensation and the activation of apoptotic pathways, indicating its potential as a therapeutic agent for breast cancer prevention .

Antioxidant Properties

This compound exhibits potent antioxidant activity, which helps protect cells from oxidative damage. This property is crucial for preventing chronic diseases such as cancer and cardiovascular diseases. Studies have shown that this compound can scavenge free radicals effectively due to its unique molecular structure, which includes three hydroxyl groups on the B ring .

Anti-inflammatory Effects

This compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-κB. This action contributes to its protective effects against various inflammatory diseases. For instance, it has been shown to reduce the expression of inflammatory markers in animal models of obesity and diabetes .

Neuroprotective Effects

Recent studies indicate that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to enhance cognitive function has been attributed to its antioxidant properties .

Propriétés

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5H,(H5-,16,17,18,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHRCGUTYDNCLE-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

528-53-0 (chloride) | |

| Record name | Delphinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862123 | |

| Record name | Delphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Delphinidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13270-61-6 | |

| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13270-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delphinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031A4BN94T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Delphinidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 350 °C | |

| Record name | Delphinidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.